N-(pentacosanoyl)-ceramide

Description

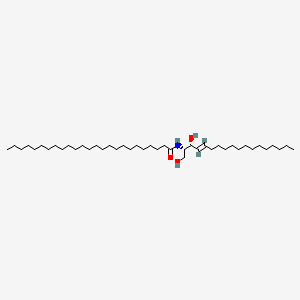

Structure

2D Structure

Properties

Molecular Formula |

C43H85NO3 |

|---|---|

Molecular Weight |

664.1 g/mol |

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]pentacosanamide |

InChI |

InChI=1S/C43H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-43(47)44-41(40-45)42(46)38-36-34-32-30-28-26-16-14-12-10-8-6-4-2/h36,38,41-42,45-46H,3-35,37,39-40H2,1-2H3,(H,44,47)/b38-36+/t41-,42+/m0/s1 |

InChI Key |

QHPYSHVSWAOLHS-PVNBSDFKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

physical_description |

Solid |

solubility |

Insoluble |

Origin of Product |

United States |

Ii. Biosynthesis and Metabolic Pathways of N Pentacosanoyl Ceramide

De Novo Synthesis Pathway for Ceramides (B1148491)

The de novo synthesis of ceramides, including N-(pentacosanoyl)-ceramide, is a fundamental anabolic process that takes place in the endoplasmic reticulum (ER). nih.govresearchgate.netresearchgate.net This pathway begins with the condensation of simple building blocks and proceeds through a series of enzymatic steps to produce the basic ceramide structure, which can then be modified with various fatty acyl chains.

The initial and rate-limiting step of de novo ceramide synthesis is catalyzed by the enzyme Serine Palmitoyltransferase (SPT). researchgate.netlife-science-alliance.orgresearchgate.netjci.orgjneurosci.org SPT facilitates the condensation of the amino acid L-serine with palmitoyl-CoA to form 3-ketodihydrosphingosine. nih.govlife-science-alliance.org This enzymatic reaction is a critical control point for the entire sphingolipid synthesis pathway. researchgate.net The SPT enzyme complex itself is a multisubunit structure, typically composed of SPTLC1 and either SPTLC2 or SPTLC3, which form the catalytic core. life-science-alliance.orgjneurosci.orguniprot.org The activity of SPT is essential for generating the sphingoid base backbone required for all subsequent ceramide synthesis. life-science-alliance.org

Following the formation of the sphingoid base, the next crucial step is the N-acylation of this backbone by a family of enzymes known as (Dihydro)Ceramide Synthases (CerS). nih.govresearchgate.net There are six distinct CerS isoforms in mammals (CerS1-6), each exhibiting a remarkable specificity for fatty acyl-CoA substrates of different chain lengths. portlandpress.comnih.govfrontiersin.org This substrate specificity is a key determinant of the diversity of ceramide species within a cell. portlandpress.com For the synthesis of this compound, which contains a very-long-chain (VLC) fatty acid (C25:0), specific CerS isoforms are required.

Research has identified CerS2 and CerS3 as the primary enzymes responsible for the production of ceramides with very-long-chain fatty acids. portlandpress.comnih.govfrontiersin.orgnih.gov CerS2 shows a preference for VLC fatty acyl-CoAs, such as C22:0 and C24:0. nih.govresearchgate.net While C25:0 is not its most preferred substrate, the broad specificity of CerS2 towards VLC-CoAs suggests its involvement. More significantly, CerS3 is known to have a broader substrate specificity, including the ability to acylate with ultra-long-chain fatty acids (≥C26). tandfonline.comoup.com Studies have shown that CerS3 can utilize a range of fatty acyl-CoAs, including those of very long chain lengths, making it a likely candidate for the synthesis of this compound. nih.govoup.com The expression of these specific CerS isoforms in different tissues contributes to the unique sphingolipid profiles observed in various cell types. nih.gov

| CerS Isoform | Preferred Acyl-CoA Chain Lengths | Primary Tissue Expression |

|---|---|---|

| CerS1 | C18:0 | Muscle, Neurons nih.gov |

| CerS2 | C22:0–C24:0 (VLC) | Broadly expressed nih.govresearchgate.net |

| CerS3 | C26:0 and longer (ULC) | Epidermis, Testis nih.govtandfonline.com |

| CerS4 | C18:0–C22:0 | Broadly expressed nih.gov |

| CerS5 | C14:0–C16:0 | Most tissues at low levels nih.gov |

| CerS6 | C14:0–C16:0 | Most tissues at low levels nih.gov |

The product of the CerS-catalyzed reaction is dihydroceramide (B1258172). nih.govresearchgate.net The final step in the de novo synthesis of ceramide is the introduction of a double bond into the sphingoid backbone of dihydroceramide. nih.govmetabolon.com This reaction is catalyzed by the enzyme Dihydroceramide Desaturase (DES), which converts dihydroceramide to ceramide. biorxiv.orgnih.gov This desaturation step is critical for producing the final, mature ceramide molecule. biorxiv.org

(Dihydro)Ceramide Synthase (CerS) Isoforms and Substrate Specificity for Very Long Chains

Salvage Pathway for this compound Recycling

In addition to de novo synthesis, cells can also generate ceramides through a recycling mechanism known as the salvage pathway. nih.govfrontiersin.orgnih.gov This pathway is responsible for the reutilization of sphingoid bases derived from the breakdown of complex sphingolipids. nih.govfrontiersin.org The salvage pathway is estimated to contribute significantly to the total sphingolipid biosynthesis, with some estimates suggesting it accounts for 50-90% of ceramide production. frontiersin.org

The core of the salvage pathway involves the reacylation of sphingosine (B13886), the primary sphingoid base product of sphingolipid catabolism. nih.govfrontiersin.org This process is also catalyzed by the ceramide synthase (CerS) enzymes. nih.govfrontiersin.org Free sphingosine, generated from the breakdown of more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, is transported to the endoplasmic reticulum or ER-associated membranes where it serves as a substrate for CerS. frontiersin.org The same CerS isoforms involved in the de novo pathway, including CerS2 and CerS3, would be responsible for acylating sphingosine with a pentacosanoyl-CoA to form this compound in the salvage pathway. nih.gov This allows the cell to efficiently reuse valuable sphingolipid components, maintaining the appropriate balance and composition of ceramides.

Lysosomal Degradation of Complex Sphingolipids

Complex sphingolipids, such as glycosphingolipids and sphingomyelin, are continuously turned over within the cell. mdpi.com Their degradation primarily occurs in the lysosomes, the cell's recycling centers. mdpi.comnih.gov Within the acidic environment of the lysosome, a series of specific hydrolases sequentially cleave the sugar moieties from glycosphingolipids, ultimately yielding ceramide, including this compound. nih.govmdpi.com For instance, the enzyme glucocerebrosidase hydrolyzes glucosylceramide to glucose and ceramide. mdpi.com Similarly, other glycosidases act on more complex glycosphingolipids. nih.gov Defects in these lysosomal enzymes can lead to the accumulation of their respective substrates, resulting in a group of genetic disorders known as lysosomal storage diseases. nih.govmdpi.com

Sphingomyelin Hydrolysis Pathway

A major route for the rapid generation of ceramide, including this compound, is the hydrolysis of sphingomyelin. contaminantdb.caresearchgate.netfoodb.ca This pathway is particularly important in cellular stress responses. researchgate.net Sphingomyelin, a major phospholipid in cell membranes, is broken down by a family of enzymes called sphingomyelinases (SMases). contaminantdb.caopenrespiratorymedicinejournal.com

Sphingomyelinases are categorized based on their optimal pH for activity, with neutral sphingomyelinases (nSMases) and acid sphingomyelinases (aSMases) being the most well-characterized. openrespiratorymedicinejournal.comnih.gov

Acid Sphingomyelinase (aSMase): This enzyme is primarily located in the lysosomes and is responsible for the turnover of sphingomyelin. nih.govcellphysiolbiochem.com Upon stimulation by various cellular stresses, such as inflammatory signals or infections, aSMase can also be translocated to the outer leaflet of the plasma membrane, where it generates ceramide. openrespiratorymedicinejournal.comcellphysiolbiochem.com This localized production of ceramide can lead to the formation of ceramide-enriched membrane platforms that are involved in signal transduction. cellphysiolbiochem.com

Neutral Sphingomyelinase (nSMase): Found in various cellular locations, including the plasma membrane, nSMases are also activated by a range of stimuli and contribute to stress-induced ceramide production. researchgate.netnih.gov The activity of nSMases appears to be regulated by the cellular redox state. openrespiratorymedicinejournal.com

The activation of both aSMase and nSMase leads to the cleavage of sphingomyelin into phosphocholine (B91661) and ceramide, thereby increasing the intracellular pool of this compound and other ceramide species. researchgate.netmdpi.com

Regulation of Intracellular this compound Homeostasis

The maintenance of a stable intracellular level of this compound is critical for normal cellular function. nih.govfrontiersin.org This homeostasis is achieved through a complex network of regulatory mechanisms that control its synthesis, degradation, and transport. frontiersin.orgbiorxiv.org

Key regulatory points include:

Enzyme Activity: The activities of ceramide synthases, sphingomyelinases, and ceramidases are tightly controlled by various factors, including substrate availability, post-translational modifications, and allosteric regulation. nih.govopenrespiratorymedicinejournal.com

Subcellular Localization: The transport of ceramides between different cellular compartments, such as the endoplasmic reticulum, Golgi apparatus, and plasma membrane, is a crucial aspect of their regulation. frontiersin.org

Disruptions in the intricate balance of this compound homeostasis have been implicated in various pathological conditions, highlighting the importance of these regulatory pathways. frontiersin.orgplos.org

Research Findings on this compound Metabolism

| Pathway | Key Enzymes | Cellular Location | Regulatory Factors | Significance |

| Lysosomal Degradation | Glucocerebrosidase, other glycosidases | Lysosomes | Acidic pH | Turnover of complex sphingolipids, prevention of lysosomal storage diseases. nih.govmdpi.com |

| Sphingomyelin Hydrolysis | Acid Sphingomyelinase (aSMase), Neutral Sphingomyelinase (nSMase) | Lysosomes, Plasma Membrane, Golgi | Stress stimuli (e.g., cytokines, ROS), redox state. researchgate.netopenrespiratorymedicinejournal.commdpi.com | Rapid generation of ceramide for signaling in response to stress. researchgate.net |

| Salvage Pathway | Ceramidases, Ceramide Synthases | Various | Availability of sphingosine and fatty acyl-CoAs | Recycling of sphingoid bases to maintain ceramide levels. nih.govresearchgate.net |

Iii. Cellular and Subcellular Localization of N Pentacosanoyl Ceramide

Membrane Integration and Dynamics

As a sphingolipid, N-(pentacosanoyl)-ceramide is an integral component of cellular membranes. hmdb.ca Its long, saturated pentacosanoyl acyl chain significantly influences the biophysical properties of the membranes it inhabits. The presence of such very long-chain ceramides (B1148491) is known to increase membrane rigidity and order. This is due to the strong van der Waals interactions between the long, saturated acyl chains, which leads to tighter packing of lipids within the bilayer.

The integration of this compound into membranes can induce the formation of specialized domains. These ceramide-enriched domains are characterized by a higher degree of order and a different lipid composition compared to the surrounding bilayer. core.ac.uk The formation of these domains is a dynamic process, often triggered by cellular stimuli, which leads to the enzymatic generation of ceramide from sphingomyelin (B164518) within the membrane. frontiersin.org This localized increase in ceramide concentration can cause the coalescence of smaller domains into larger platforms, which are critical for signaling events. core.ac.uknih.gov The unique biophysical properties imparted by this compound, such as increased thickness and altered curvature, are fundamental to its role in membrane trafficking, protein sorting, and signal transduction.

Organelle-Specific Distribution and Functional Implications

The distribution of this compound across different cellular organelles is tightly regulated and reflects its diverse functional roles. nih.gov Its synthesis and transport are compartmentalized, ensuring that its concentration is maintained at appropriate levels in specific subcellular locations. nih.govresearchgate.net

The endoplasmic reticulum is a primary site of ceramide synthesis. nih.govresearchgate.net The initial steps of sphingolipid biosynthesis, including the formation of the ceramide backbone, occur in the ER membrane. nih.gov this compound can be synthesized in the ER through the action of ceramide synthases, which acylate a sphingoid base with a pentacosanoyl-CoA. While much of the newly synthesized ceramide is transported to the Golgi apparatus for further processing, a certain level is retained in the ER. biorxiv.org The concentration of ceramide in the ER is critical, as imbalances can lead to ER stress and apoptosis. nih.govnih.gov The presence of this compound in the ER membrane can influence its fluidity and may play a role in the regulation of calcium homeostasis and the unfolded protein response. nih.gov

The Golgi apparatus is a central hub for the processing and sorting of lipids and proteins. nih.govnih.gov Ceramide synthesized in the ER is transported to the Golgi, where it serves as a precursor for the synthesis of more complex sphingolipids, such as sphingomyelin and glucosylceramide. researchgate.netnih.gov While sphingomyelin synthesis occurs in the lumen of the Golgi, glucosylceramide is synthesized on the cytosolic face of the Golgi membranes. uu.nl Fluorescently labeled ceramide analogs have been instrumental in visualizing the accumulation of ceramides in the Golgi apparatus. nih.govnih.govlumiprobe.com The transport of this compound through the Golgi cisternae is a key step in its metabolic pathway, leading to the formation of complex sphingolipids that are ultimately destined for other cellular compartments, including the plasma membrane.

Mitochondria are known to contain ceramides, including very long-chain species. hmdb.ca Ceramide can be transferred from the ER to mitochondria via mitochondria-associated membranes (MAMs), which are specialized contact sites between the two organelles. frontiersin.org The accumulation of ceramides in mitochondrial membranes has been linked to the regulation of mitochondrial function and apoptosis. frontiersin.org Specifically, ceramides can form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors. wikipedia.org The presence of this compound in mitochondria may influence the activity of the electron transport chain and contribute to the regulation of cellular energy metabolism. frontiersin.org

The plasma membrane is a major site of sphingolipid localization, and this compound is found in high concentrations within this membrane. hmdb.cawikipedia.org It is a key component of specialized microdomains known as lipid rafts, which are enriched in sphingolipids and cholesterol. frontiersin.orgnih.govmdpi.com These rafts function as platforms for a variety of cellular processes, including signal transduction and membrane trafficking. frontiersin.orgnih.gov The generation of ceramide from sphingomyelin by the enzyme acid sphingomyelinase in the outer leaflet of the plasma membrane can lead to the formation of larger, more stable ceramide-rich platforms. core.ac.ukfrontiersin.org These platforms can cluster receptor molecules, thereby amplifying downstream signaling cascades. core.ac.uk The long acyl chain of this compound contributes to the formation of highly ordered and stable lipid rafts, which are essential for their signaling functions. nih.gov

Lysosomes are the primary site for the degradation of cellular macromolecules, including sphingolipids. limes-institut-bonn.de Complex sphingolipids are delivered to the lysosomes, where they are broken down into their constituent components. Ceramide is an intermediate in the lysosomal degradation of glycosphingolipids. wikipathways.org The breakdown of ceramide itself is catalyzed by acid ceramidase, which hydrolyzes the amide bond to release sphingosine (B13886) and a fatty acid. limes-institut-bonn.demdpi.com The proper functioning of these lysosomal hydrolases is crucial for maintaining sphingolipid homeostasis, and defects in these enzymes can lead to the accumulation of sphingolipids and the development of lysosomal storage diseases. limes-institut-bonn.de

Interactive Data Table: Subcellular Localization and Functions of this compound

| Organelle/Domain | Key Functions Related to this compound | Research Findings |

| Endoplasmic Reticulum (ER) | Primary site of synthesis, regulation of ER stress, calcium homeostasis. nih.govnih.gov | Ceramide synthases in the ER catalyze the formation of this compound. nih.gov Imbalances in ER ceramide levels can trigger the unfolded protein response and apoptosis. nih.gov |

| Golgi Apparatus | Precursor for complex sphingolipids (sphingomyelin, glucosylceramide). nih.govuu.nl | Ceramide is transported from the ER to the Golgi for further modification. researchgate.netnih.gov Fluorescent analogs show ceramide accumulation in the Golgi. nih.govnih.govlumiprobe.com |

| Mitochondria | Regulation of apoptosis, modulation of mitochondrial function. frontiersin.orgfrontiersin.org | Transferred from the ER via MAMs. frontiersin.org Can form channels in the outer mitochondrial membrane, releasing pro-apoptotic factors. wikipedia.org |

| Plasma Membrane & Lipid Rafts | Formation of ordered membrane domains, signal transduction platforms. frontiersin.orgnih.gov | Enriched in lipid rafts, contributing to their stability. nih.govmdpi.com Generation from sphingomyelin leads to the formation of ceramide-rich signaling platforms. core.ac.ukfrontiersin.org |

| Lysosomes | Degradation of complex sphingolipids. limes-institut-bonn.de | Ceramide is an intermediate in the breakdown of glycosphingolipids and is further degraded by acid ceramidase. limes-institut-bonn.demdpi.com |

Iv. Molecular Mechanisms of N Pentacosanoyl Ceramide Action

Direct Interaction with Effector Proteins

N-(pentacosanoyl)-ceramide can directly bind to and modulate the activity of various intracellular proteins, thereby initiating or inhibiting specific signaling cascades.

Modulation of Ceramide-Activated Protein Phosphatases (CAPP)

Ceramides (B1148491), as a class of lipid second messengers, are known to activate a group of serine/threonine phosphatases referred to as Ceramide-Activated Protein Phosphatases (CAPPs). wikipedia.org These enzymes, which include members of the Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A) families, play crucial roles in various cellular pathways, including those related to apoptosis and glycogen (B147801) metabolism. wikipedia.org The activation of these phosphatases is a key mechanism by which ceramides, including potentially this compound, exert their signaling functions.

The activation of PP2A by ceramides has been shown to be specific, with short-chain ceramides like C2-ceramide effectively stimulating its activity, while the inactive analog, dihydro-C2-ceramide, does not. nih.govcore.ac.uk This activation is dependent on the heterotrimeric structure of PP2A, as ceramide does not affect the activity of the catalytic subunit alone or the heterodimer. nih.gov Research has demonstrated that long-chain ceramides, such as C18-ceramide, can also activate PP2A. capes.gov.br While direct studies on this compound are limited, the established role of other long-chain ceramides suggests a similar modulatory effect. This activation of PP2A can lead to the dephosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis. wikipedia.org

Table 1: Ceramide-Activated Protein Phosphatases (CAPP) and their Modulation

| Phosphatase Family | Specific Members | General Effect of Ceramide Activation |

| Protein Phosphatase 1 (PP1) | PP1 | Activation |

| Protein Phosphatase 2A (PP2A) | PP2A | Activation |

Modulation of Ceramide-Activated Protein Kinases (CAPK)

In addition to phosphatases, ceramides can also modulate the activity of specific protein kinases, collectively known as Ceramide-Activated Protein Kinases (CAPK). One of the well-studied examples is the activation of the stress-activated protein kinases (SAPKs), also known as Jun nuclear kinases (JNKs). nih.gov Treatment of cells with cell-permeable short-chain ceramides, like C2-ceramide, leads to the stimulation of JNK/SAPK activity. nih.govunc.edu This effect is specific, as the biologically inactive analog, DL-erythro-dihydro-C2-ceramide, fails to activate this pathway. unc.edu

Conversely, ceramide has been shown to inhibit the activity of other protein kinases, such as Protein Kinase C (PKC). Specifically, ceramide can significantly reduce the kinase activity of PKCθ and PKCα, which are critical for NF-κB activation. nih.gov This inhibition of PKC by ceramide leads to a reduction in the production of interleukin-2 (B1167480) (IL-2), a key cytokine in the immune response. nih.gov While these studies have primarily utilized short-chain ceramides, the principle of direct kinase modulation provides a framework for understanding how this compound could similarly influence specific signaling pathways.

Table 2: Modulation of Protein Kinases by Ceramides

| Kinase Family | Specific Kinase | Effect of Ceramide |

| Stress-Activated Protein Kinases (SAPK)/Jun Nuclear Kinases (JNK) | JNK/SAPK | Activation |

| Protein Kinase C (PKC) | PKCθ, PKCα | Inhibition |

Recruitment and Clustering of Signaling Proteins

A crucial aspect of ceramide-mediated signaling is the ability to induce the formation of large, ceramide-rich platforms (CRPs) within cellular membranes. nih.gov These platforms are thought to act as signaling hubs by recruiting and clustering specific proteins, thereby facilitating downstream signaling events. nih.gov For instance, the ceramide-mediated clustering of the Fas receptor (CD95) at the plasma membrane is essential for the formation of the death-inducing signaling complex and subsequent activation of caspases, leading to apoptosis. nih.gov

The formation of these ceramide-rich domains is driven by the unique biophysical properties of ceramides, including their capacity for intermolecular hydrogen bonding. mdpi.com This allows even low concentrations of ceramides to segregate into highly ordered domains. mdpi.com While much of the research has focused on ceramides in general, the very long acyl chain of this compound would significantly influence its interactions within the membrane and its ability to organize signaling platforms. These platforms can provide a scaffold for the assembly of signaling complexes, bringing enzymes and their substrates into close proximity and enhancing the efficiency of signal transduction.

Biophysical Modulation of Membrane Properties

The incorporation of this compound into cellular membranes can significantly alter their biophysical properties, which in turn can modulate the function of membrane-associated proteins and processes.

Impact on Membrane Fluidity and Order

Ceramides, particularly saturated species, have a profound impact on the fluidity and order of lipid bilayers. nih.gov They tend to increase the order of fluid membranes and promote the separation of the membrane into distinct gel and fluid phases. nih.govutl.pt Saturated ceramides, due to their straight acyl chains, pack more tightly with each other and with other saturated lipids, leading to the formation of highly ordered, gel-like domains. utl.pt

Table 3: Impact of Ceramide Structure on Membrane Properties

| Ceramide Type | Effect on Membrane Order | Tendency to Form Gel Domains |

| Saturated (e.g., this compound) | Strong increase | High |

| Unsaturated | Lower to no increase | Low to none |

Induction of Membrane Permeabilization and Channel Formation

A key aspect of ceramide's pro-apoptotic function is its ability to increase the permeability of mitochondrial outer membranes. umd.eduplos.org One proposed mechanism for this is the formation of large, stable channels within the membrane. umd.edunih.gov These ceramide channels are thought to be large enough to allow the passage of small proteins, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol, a critical step in the intrinsic apoptotic pathway. nih.govumd.edu

Studies have shown that both short-chain (C2) and long-chain (C16) ceramides can form these channels, and this activity is specific, as the inactive analog dihydroceramide (B1258172) does not form channels. umd.edu The permeability of the mitochondrial outer membrane has been shown to directly correlate with the concentration of ceramide within the membrane. umd.edu While the existence and precise nature of these channels are still debated, with some studies suggesting that ceramide-induced membrane destabilization and defects at the boundaries of ceramide-rich domains are responsible for permeabilization, the ability of ceramides to disrupt membrane integrity is well-established. nih.govnih.gov The very long acyl chain of this compound would likely influence the structure and stability of any such channels or membrane defects.

Influence on Membrane Curvature and Morphology (e.g., Interdigitation)

A central mechanism by which this compound exerts its effects is through the induction of lipid interdigitation. nih.govexlibrisgroup.comresearchgate.net Interdigitation is a phenomenon where the acyl chains of lipids in one leaflet of the bilayer extend across the central plane and into the opposing leaflet. biorxiv.org Due to the substantial length of its C25 acyl chain, this compound readily promotes the formation of interdigitated gel phases within the membrane. nih.gov This process is driven by the strong asymmetry between the acyl chain and the sphingoid base. nih.gov

The formation of these interdigitated domains has dramatic consequences for the membrane's three-dimensional structure. Research has consistently shown that very-long-chain ceramides are potent inducers of highly curved membrane structures. researchgate.netslq.qld.gov.au Specifically, their ability to form interdigitated phases is linked to the formation of tubular and cochleate-type structures. nih.govexlibrisgroup.comresearchgate.netnih.gov These morphological alterations can compromise cellular processes that are critically dependent on normal membrane structure, such as trafficking and sorting. slq.qld.gov.au

In addition to inducing high-curvature structures, ceramides contribute to changes in the lateral organization of the membrane. Saturated ceramides, including this compound, have a strong ordering effect on the fluid membrane, promoting the separation of lipids into distinct gel and fluid phases. nih.govexlibrisgroup.comresearchgate.net This capacity to segregate into ceramide-rich domains is a key aspect of their function. nih.gov Furthermore, ceramides are recognized for their ability to induce negative monolayer curvature, a property that is fundamental to the process of membrane restructuring. nih.govbiorxiv.org Studies on membranes deficient in very-long-chain sphingolipids, which are derived from ceramides like C22-C24 ceramide, demonstrate significant alterations in membrane fluidity and intrinsic curvature, leading to morphological changes that promote vesicle adhesion and membrane fusion. slq.qld.gov.au

The specific effects of ceramides on membrane morphology are highly dependent on the length and saturation of their N-acyl chain. The table below summarizes key research findings comparing the influence of different ceramide species on model membranes.

| Ceramide Type | Primary Acyl Chain Length | Key Influence on Membrane Morphology | Observed Structures |

|---|---|---|---|

| Short-Chain Ceramides | C2 - C8 | Minimal stabilization of ordered domains; do not induce significant efflux alone. nih.govnih.gov | Disordered fluid phase |

| Long-Chain Saturated Ceramides | C16 - C18 | Strongly increase membrane order and promote gel/fluid phase separation. nih.govresearchgate.net | Formation of distinct gel domains |

| Very-Long-Chain Saturated Ceramides (e.g., this compound) | >C22 | Promote the formation of interdigitated phases due to high chain asymmetry. nih.govexlibrisgroup.com | Tubular and cochleate-type structures researchgate.netnih.gov |

| Unsaturated Ceramides | e.g., C18:1, C24:1 | Have a lower ability to form ordered gel domains compared to saturated counterparts. nih.govexlibrisgroup.com | Fluid phase, with C24:1 showing some capacity for interdigitation nih.gov |

V. Role of N Pentacosanoyl Ceramide in Core Cellular Processes

Regulation of Cell Growth and Proliferation

Ceramides (B1148491) are central signaling lipids that exert significant control over cell fate, including growth and proliferation. foodb.cahmdb.ca The balance between different ceramide species is critical, as ceramides with varying acyl chain lengths can have opposing effects. nih.gov While long-chain ceramides (LCC), such as C16:0 and C18:0, are frequently associated with the inhibition of cell proliferation, the functions of VLC-Cer are more complex and context-dependent. nih.govnih.gov

In some cancer cells, a disequilibrium between LCC and VLC-Cer levels has been observed. Studies in human breast and colon cancer cells have shown that elevating the levels of LCC (C16:0, C18:0) inhibits proliferation. nih.gov Conversely, increasing the levels of VLC-Cer through the overexpression of ceramide synthase 2 (CerS2), the enzyme responsible for synthesizing VLC-Cer, was found to promote cell proliferation in these cancer models. nih.gov This suggests that in certain pathological contexts, a higher ratio of VLC-Cer to LCC may favor cancer progression. nih.gov For instance, decreased levels of VLC-Cer (C20:0, C22:0, C24:0, and C26:0) have been reported to enhance proliferation in luminal B breast tumors, indicating that some aggressive cancers might suppress VLC-Cer generation to support growth. mdpi.com

This functional dichotomy highlights the importance of the enzymatic machinery, particularly the six mammalian ceramide synthases (CerS1-6), each of which synthesizes ceramides of specific chain lengths. The relative activity of these enzymes dictates the cellular balance of ceramides and, consequently, influences cell growth signals. preprints.orgfrontiersin.org

Table 1: Chain Length-Dependent Effects of Ceramides on Cell Proliferation

| Ceramide Class | Specific Examples | Primary Synthesizing Enzyme(s) | General Effect on Proliferation | Reference |

|---|---|---|---|---|

| Long-Chain Ceramides (LCC) | C16:0, C18:0 | CerS5, CerS6, CerS1 | Inhibitory | nih.govnih.gov |

| Very-Long-Chain Ceramides (VLC-Cer) | C22:0, C24:0, C24:1, C25:0 | CerS2, CerS3 | Promotes proliferation in some cancer cells; context-dependent | nih.govmdpi.com |

Modulation of Cell Differentiation Pathways

Ceramides are recognized as key intracellular modulators of cell differentiation. nih.gov The accumulation of specific ceramide species can trigger signaling cascades that commit a cell to a particular differentiation program. For instance, in human keratinocytes, treatment with cell-permeable ceramide analogues promotes differentiation, as evidenced by the increased synthesis of differentiation markers like involucrin (B1238512) and enhanced transglutaminase activity. nih.gov Notably, this effect was observed to be greater with longer N-acyl carbon chains, suggesting a potential role for VLC-Cer in this process. nih.gov

The role of ceramide in neuronal differentiation has also been investigated. Studies using PC12 cells, a model for neuronal differentiation, have shown that ceramide is crucial for both the initiation of differentiation and the induction of apoptosis following growth factor withdrawal. nih.gov The origin of the ceramide appears to be critical; ceramide generated from sphingomyelin (B164518) hydrolysis is linked to neuronal differentiation, while ceramide from de novo synthesis is associated with apoptosis. nih.gov While these studies did not specifically isolate the effects of N-(pentacosanoyl)-ceramide, the general principle that ceramide structure and origin dictate its function in differentiation is well-established. foodb.cahmdb.canih.gov

Mechanisms of Programmed Cell Death (Apoptosis and Autophagy)

Ceramides are potent inducers of programmed cell death, a fundamental process for tissue homeostasis. nih.govnih.govcreative-proteomics.com They are implicated in both apoptosis (Type I programmed cell death) and autophagy (Type II programmed cell death). nih.gov The generation of ceramide is a common event following exposure to various stress stimuli, including chemotherapy, radiation, and inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

Ceramides can initiate cell death through multiple mechanisms, including the activation of protein phosphatases, modulation of kinase signaling cascades, and direct effects on mitochondrial integrity. preprints.orgnih.gov The convergence of these pathways often leads to the activation of caspases, the executioner enzymes of apoptosis, or the formation of autophagosomes. preprints.orgfrontiersin.org

The pro-apoptotic efficacy of ceramides is strongly influenced by their acyl chain length. nih.govpreprints.org Generally, long-chain ceramides, such as C18-ceramide generated by CerS1, are considered potent inducers of apoptosis. nih.gov In contrast, the role of VLC-Cer is more nuanced.

Research indicates that a proper balance between LCC and VLC-Cer is necessary for normal cell physiology, and a disruption of this balance can influence apoptotic outcomes. nih.gov For example, while the upregulation of LCC-producing enzymes (CerS4, CerS6) induces apoptosis in cancer cells, the upregulation of the VLC-Cer-producing enzyme (CerS2) can have the opposite effect, promoting proliferation and inhibiting cell death. nih.gov

Furthermore, the interaction of ceramides with other key apoptosis regulators, like the Bcl-2 family of proteins, is also chain-length dependent. The anti-apoptotic protein Bcl-xL can prevent the formation of ceramide channels in the mitochondrial outer membrane, but this inhibitory action is less effective against ceramides with very long acyl chains, suggesting that VLC-Cer may circumvent certain anti-apoptotic defenses. preprints.org The pro-apoptotic protein Bax, however, appears to cooperate with ceramides regardless of their acyl chain length to permeabilize the mitochondrial membrane. preprints.org

The mitochondrion is a central hub for the execution of the intrinsic apoptotic pathway, and ceramides play a critical role in targeting this organelle. frontiersin.orgfrontiersin.org An increase in mitochondrial ceramide levels is a key event that precedes the release of pro-apoptotic factors like cytochrome c into the cytosol. jci.org

Ceramides can induce mitochondrial dysfunction through several interconnected mechanisms:

Channel Formation: Ceramides, particularly VLC-Cer, can self-assemble within the mitochondrial outer membrane to form large, permeable channels. preprints.org These channels are thought to be large enough to allow the passage of proteins like cytochrome c, triggering the downstream caspase cascade. preprints.org The formation and stability of these channels can be modulated by Bcl-2 family proteins. preprints.org

Interaction with Mitochondrial Proteins: Ceramides can directly interact with mitochondrial proteins to induce apoptosis. For example, ceramide has been shown to bind to Voltage-Dependent Anion Channel (VDAC), a protein in the outer mitochondrial membrane, which can facilitate the translocation of the pro-apoptotic protein Bax to the mitochondria. nih.gov

Induction of Oxidative Stress: Ceramide can directly affect the mitochondrial electron transport chain, leading to the generation of reactive oxygen species (ROS). nih.gov This increase in ROS can cause oxidative damage to mitochondrial components, further promoting membrane permeabilization and cell death. nih.govfrontiersin.org

Chain Length-Dependent Effects on Apoptosis

Contribution to Cellular Metabolic Homeostasis

Beyond their roles in cell fate decisions, ceramides are deeply integrated into the regulation of cellular metabolism. researchgate.netfrontiersin.org Dysregulation of ceramide metabolism, particularly the accumulation of certain ceramide species, is a hallmark of metabolic diseases such as obesity, type 2 diabetes, and insulin (B600854) resistance. frontiersin.orgmdpi.comfrontiersin.org

Ceramides are considered key lipotoxic players that link excess saturated fatty acids to impaired metabolic function. nih.govmdpi.com Accumulation of ceramides in metabolic tissues like skeletal muscle, liver, and adipose tissue can disrupt normal glucose and lipid homeostasis. frontiersin.orgnih.gov

Mechanistically, ceramides impair insulin signaling, a cornerstone of glucose metabolism. A primary target is the protein kinase Akt (also known as PKB). Ceramides can inhibit the activation of Akt through several pathways, including activation of protein phosphatase 2A (PP2A), which dephosphorylates and inactivates Akt. frontiersin.orgnih.gov Since Akt is essential for the translocation of the glucose transporter GLUT4 to the cell surface, its inhibition by ceramides leads to reduced glucose uptake by cells, a key feature of insulin resistance. frontiersin.orgfrontiersin.org

The acyl chain length of the ceramide is again a critical determinant of its metabolic impact. Studies have shown that specific VLC-Cer species are altered in metabolic disorders. For example, haploinsufficiency of CerS2, which synthesizes VLC-Cer (C22-C24), predisposes mice to diet-induced insulin resistance. mdpi.com Conversely, a study investigating the effects of caffeine (B1668208) found that it decreased the levels of C25:0-ceramide in the livers of mice, though the direct metabolic consequence of this specific change requires further elucidation. nih.gov

In lipid metabolism, ceramides promote the uptake of fatty acids by increasing the expression of transporters like CD36 and simultaneously inhibit the breakdown of stored triglycerides (lipolysis). nih.govnih.gov This dual action contributes to the ectopic accumulation of lipids in non-adipose tissues, exacerbating lipotoxicity and metabolic dysfunction. nih.gov

Table 2: Mechanistic Roles of Ceramides in Metabolic Dysregulation

| Metabolic Process | Mechanism of Ceramide Action | Key Molecular Target(s) | Outcome | Reference |

|---|---|---|---|---|

| Glucose Metabolism / Insulin Signaling | Inhibition of Akt/PKB activation | Akt, PP2A, PKCζ | Decreased GLUT4 translocation, reduced glucose uptake, insulin resistance | frontiersin.orgfrontiersin.orgnih.gov |

| Lipid Metabolism | Increased fatty acid uptake and storage; inhibition of lipolysis | CD36, SREBP, HSL | Ectopic lipid accumulation, lipotoxicity | nih.govnih.gov |

| Mitochondrial Function | Disruption of electron transport chain, induction of ROS | ETC Complexes | Impaired mitochondrial respiration, oxidative stress | frontiersin.orgnih.gov |

Modulation of Mitochondrial Function and Respiration

Ceramides, a class of sphingolipids, are increasingly recognized as critical modulators of mitochondrial function, with their effects often dependent on the length of their N-acyl chain. nih.govnih.gov Very-long-chain ceramides (VLCs), such as this compound, which contains a 25-carbon fatty acid, are implicated in significant alterations to mitochondrial homeostasis. nih.govfrontiersin.org The accumulation of these lipids within mitochondria can lead to dysfunction through several mechanisms, including the disruption of the electron transport chain (ETC), increased production of reactive oxygen species (ROS), and alterations in mitochondrial dynamics. frontiersin.orgfrontiersin.orgelifesciences.org

Research has demonstrated that an increase in mitochondrial ceramides can impair the function of the respiratory chain. nih.govfrontiersin.org Specifically, both short- and long-chain ceramides have been shown to inhibit the activity of ETC Complex I and Complex III. frontiersin.orgfrontiersin.org Some studies indicate that C18:0 and C24:0 ceramides can increase state 4 respiration, suggesting they may enhance the mitochondrial proton leak and decrease the efficiency of coupling between oxygen consumption and ATP synthesis. frontiersin.org The accumulation of VLC ceramides, in particular, has been linked to a decrease in the abundance of oxidative phosphorylation (OXPHOS) components, leading to a general defect in mitochondrial respiration and a subsequent increase in oxidative stress. nih.govelifesciences.org This is supported by findings that overexpression of ceramide synthase 2 (CerS2), which produces VLC ceramides, results in decreased mitochondrial performance, increased ROS, and apoptosis in cardiomyocytes. nih.gov

Furthermore, ceramides are involved in modulating mitochondrial dynamics, specifically fission and fusion events. frontiersin.orgmicrobialcell.com Ceramide has been shown to induce mitochondrial fission through a mechanism dependent on the protein Drp1. frontiersin.orgmicrobialcell.com This increased fission is associated with reduced mitochondrial respiration at the level of Complex II and increased ROS production. frontiersin.org This suggests a chain-length dependent impact, where VLC ceramides play a distinct role in lipotoxicity that leads to mitochondrial damage. nih.gov

Table 1: Effects of Ceramides on Mitochondrial Function

| Cellular Process | Effect of Ceramide Accumulation | Specific Ceramide Species Implicated | Key Protein/Complex Involved | Outcome |

| Electron Transport Chain (ETC) | Inhibition of respiratory complexes | C2:0, C16:0, C18:0, C24:0 | Complex I, Complex III, Complex IV | Decreased ATP production, Increased ROS. frontiersin.orgfrontiersin.orgelifesciences.org |

| Mitochondrial Respiration | Decreased State 3 respiration, Increased State 4 respiration | C18:0, C24:0 | - | Reduced mitochondrial coupling, proton leak. frontiersin.org |

| Mitochondrial Dynamics | Increased mitochondrial fission | General ceramides | Drp1, Fis1 | Fragmented mitochondrial network, reduced respiration. frontiersin.orgmicrobialcell.com |

| Oxidative Stress | Increased production of ROS | Very-long-chain ceramides (VLCs) | - | Cellular damage, apoptosis. nih.govelifesciences.org |

ER Stress and Unfolded Protein Response Crosstalk

The endoplasmic reticulum (ER) is a central site for the de novo synthesis of ceramides, including this compound. mdpi.comwikipedia.org The ER and mitochondria are physically and functionally connected through specialized membrane contact sites known as mitochondria-associated membranes (MAMs), which are crucial for lipid exchange and signaling. frontiersin.orgnih.gov An accumulation of ceramides within the ER can disrupt its function, leading to a condition known as ER stress and the activation of the unfolded protein response (UPR). nih.govjeoct.comnih.gov

ER stress is characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. rupress.orgmdpi.com This triggers the UPR, a signaling network with three main branches initiated by the sensors IRE1α, PERK, and ATF6. mdpi.comcas.cn Ceramide accumulation can induce the UPR through multiple mechanisms. It can alter the physical properties of the ER membrane, increasing its rigidity and thickness, which can directly impede protein folding and trafficking. nih.gov Recent studies suggest that ceramide can directly activate UPR effectors like IRE1 and ATF6. nih.gov

There is significant crosstalk between ceramide-induced ER stress and mitochondrial dysfunction. nih.gov Prolonged ER stress is detrimental and can impair mitochondrial function. nih.gov For instance, ceramide-induced UPR can lead to the transmission of stress signals from the ER to the mitochondria, contributing to apoptosis. nih.gov Research has shown that long-chain ceramides can act as cell non-autonomous signals, being secreted from stressed cells and inducing the UPR in neighboring cells. jeoct.comnih.gov This transmission is mediated by the accumulation of dihydroceramide (B1258172) in the recipient cells. nih.gov Furthermore, ceramide can reduce the fluidity of the ER membrane, which impairs the function of the Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), disrupts calcium homeostasis, and consequently activates the UPR. cas.cn The PERK branch of the UPR has been shown to regulate the synthesis of long-chain ceramides through ceramide synthase 2 (CerS2), creating a feedback loop that can propagate ER stress. jeoct.comnih.gov

Table 2: Ceramide-Mediated ER Stress and UPR

| UPR Branch | Role of Ceramide | Mechanism | Downstream Effect |

| IRE1α | Activation | Direct interaction or membrane perturbation. nih.gov | Splicing of XBP1 mRNA, activation of stress kinases (JNK). |

| PERK | Activation, Regulation of CerS2 | Direct interaction or membrane perturbation. nih.govjeoct.comnih.gov | Phosphorylation of eIF2α, translational attenuation, ATF4 expression. |

| ATF6 | Activation | Direct interaction or membrane perturbation. nih.gov | Translocation to Golgi, cleavage, and activation of target genes. |

General Cellular Signaling Pathways Mediated by Ceramides

Ceramides are not merely structural lipids but potent bioactive molecules that act as second messengers in a variety of cellular signaling pathways. wikipedia.orgqiagen.com They are generated in response to numerous stress stimuli and can influence critical cellular decisions, including proliferation, growth arrest, and apoptosis. mdpi.com The specific signaling outcomes are often dictated by the subcellular location of ceramide generation and the acyl chain length of the ceramide species involved. nih.govnih.gov

Modulation of Protein Kinase Cascades (e.g., Akt, JNK, AMPK)

Ceramides exert significant control over several key protein kinase cascades that govern cellular metabolism, stress responses, and survival.

Akt (Protein Kinase B): A central node in cell survival and anabolic metabolism, Akt is a primary target for ceramide-mediated inhibition. nih.gov Ceramide accumulation potently inhibits Akt activation and phosphorylation without affecting upstream signaling components. nih.gov This inhibition occurs through at least two mechanisms: the activation of Protein Phosphatase 2A (PP2A), which directly dephosphorylates and inactivates Akt, and the activation of Protein Kinase Cζ (PKCζ), which can prevent Akt translocation to the plasma membrane. frontiersin.orgnih.gov The inhibition of Akt by ceramides leads to reduced glucose uptake and decreased pro-growth signaling. nih.gov

JNK (c-Jun N-terminal Kinase): The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) family and is strongly activated by cellular stress. Ceramides are potent activators of the JNK pathway. qiagen.commdpi.com One mechanism involves the ceramide-induced upregulation of the thioredoxin-interacting protein (Txnip). nih.gov Txnip binds to and inhibits thioredoxin, releasing the apoptosis signal-regulating kinase 1 (ASK1) to activate the downstream kinases MKK4/7, which in turn phosphorylate and activate JNK. nih.govmdpi.com JNK activation contributes to ceramide-induced apoptosis and can also be triggered by ceramide-mediated ER stress. nih.govmdpi.com

AMPK (AMP-activated Protein Kinase): AMPK is a master regulator of cellular energy homeostasis. Its activity can be modulated by ceramides, often in an inhibitory fashion. Chronic exposure to fatty acids leads to ceramide synthesis, which can activate phosphatases like PP2A. mdpi.com PP2A can dephosphorylate and inactivate AMPK, leading to a decrease in fatty acid oxidation capacity. mdpi.com This creates a link between lipotoxicity, ceramide accumulation, and impaired energy sensing.

Table 3: Ceramide Modulation of Protein Kinase Cascades

| Kinase | Effect of Ceramide | Mediator(s) | Cellular Consequence |

| Akt (PKB) | Inhibition | Protein Phosphatase 2A (PP2A), PKCζ | Reduced cell survival, decreased glucose uptake, impaired anabolic signaling. frontiersin.orgnih.gov |

| JNK | Activation | ASK1, Txnip, ER Stress | Stress response, apoptosis, inflammation. nih.govqiagen.commdpi.com |

| AMPK | Inhibition | Protein Phosphatase 2A (PP2A) | Decreased fatty acid oxidation, impaired energy homeostasis. mdpi.com |

Involvement in Inflammatory Signaling Mechanisms (e.g., NLRP3 Inflammasome, NF-κB)

Ceramides are deeply integrated into the cellular inflammatory response, acting as key signaling molecules in pathways that lead to the production of pro-inflammatory cytokines.

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation by danger signals, triggers the cleavage of pro-caspase-1 into its active form. frontiersin.orgfrontiersin.org Active caspase-1 then processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, secreted forms. frontiersin.orgfrontiersin.org Ceramides have been identified as critical positive modulators of NLRP3 inflammasome assembly and activation. frontiersin.orgwiley.com In both macrophages and adipocytes, ceramide accumulation promotes inflammasome activation. frontiersin.org One proposed mechanism involves the acid sphingomyelinase (ASM)-ceramide system, where ASM-generated ceramides form membrane platforms that stabilize and amplify receptor signaling. frontiersin.org Furthermore, studies have shown that the ceramide-induced activation of the NLRP3 inflammasome can be dependent on the scavenger receptor CD36 and the subsequent activation of NF-κB and expression of TXNIP. nih.gov

NF-κB (Nuclear Factor-κB): NF-κB is a master transcriptional regulator of inflammation. frontiersin.org Pro-inflammatory stimuli, such as TNF-α and lipopolysaccharides (LPS), can induce ceramide production. qiagen.comfrontiersin.org This ceramide generation can, in turn, participate in a feed-forward loop to sustain NF-κB activation. frontiersin.org For instance, activation of Toll-like receptor 4 (TLR4) by LPS increases the expression of ceramide synthesis enzymes, and NF-κB has been shown to be an essential intermediate in this process. frontiersin.org Ceramide-dependent pathways, such as the activation of JNK or the ASM-ceramide system, can also lead to the activation of the NF-κB pathway, contributing to the transcription of NLRP3 and other pro-inflammatory genes. qiagen.comfrontiersin.org

Vi. Methodological Approaches in N Pentacosanoyl Ceramide Research

Advanced Lipidomics and Mass Spectrometry for Species-Specific Quantification

The accurate quantification of individual ceramide species, such as N-(pentacosanoyl)-ceramide, from the complex lipidome of a cell or tissue is paramount. Modern lipidomics, powered by mass spectrometry (MS), provides the necessary sensitivity and specificity for this task.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for ceramide analysis. creative-proteomics.comnih.gov It combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry. creative-proteomics.com This approach allows for the separation of various lipid classes and even individual species within a class, based on their physicochemical properties, before they enter the mass spectrometer for identification and quantification. creative-proteomics.comnih.gov For instance, a validated LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) method has been developed for the simultaneous measurement of different ceramide species in biological samples, including those with very-long-chain fatty acids. nih.gov This method offers high sensitivity, with limits of detection and quantification in the picogram per milliliter range for distinct ceramides (B1148491). nih.gov

Shotgun Lipidomics: This high-throughput approach analyzes intact lipid species directly from extracts using tandem mass spectrometry, bypassing the need for prior chromatographic separation. creative-proteomics.com While powerful for qualitative analysis and identifying a broad spectrum of lipids, quantitative accuracy can sometimes be challenged by ion suppression effects. creative-proteomics.com

Internal Standards: To ensure accurate quantification and account for variations in sample extraction and ionization efficiency, non-physiological odd-chain ceramides, such as C17 and C25 ceramides, are often used as internal standards. nih.gov

These advanced MS-based techniques enable researchers to precisely measure the levels of this compound and other related lipids in various biological contexts, providing crucial data for understanding its regulation and function.

Genetic and Pharmacological Modulation of this compound Metabolism

To understand the specific functions of this compound, it is essential to manipulate its levels within cells and organisms. This is achieved through both genetic and pharmacological targeting of the enzymes responsible for its synthesis and breakdown.

Targeting Ceramide Synthase Isoforms with Specific Inhibitors

Ceramide synthases (CerS) are a family of six enzymes (CerS1-6 in mammals) that exhibit specificity for acyl-CoAs of different chain lengths, thereby determining the N-acyl chain composition of ceramides. sydney.edu.aufrontiersin.orgbiorxiv.org CerS2 is primarily responsible for the synthesis of very-long-chain ceramides, including those with C22, C24, and likely C25 acyl chains. nih.govfrontiersin.org

A number of pharmacological inhibitors have been developed to target CerS enzymes, although achieving isoform-specificity remains a significant challenge.

Fumonisin B1: A mycotoxin that acts as a general, potent, and competitive inhibitor of all human CerS isoforms. biorxiv.orgnih.gov

FTY720 (Fingolimod): An immunomodulating drug that also functions as a non-selective CerS inhibitor. biorxiv.orgnih.gov

FTY720 Analogs: Derivatives of FTY720 have been developed with some degree of isoform preference. For example, ST1060 preferentially inhibits CerS2, while ST1058 and ST1074 show a preference for inhibiting CerS2 and CerS4. nih.govresearchgate.net

P053: A non-phosphorylatable analog of FTY720 that has been shown to be a potent and selective inhibitor of CerS1. frontiersin.orgnih.gov

By using these inhibitors, researchers can decrease the production of specific ceramide pools, including this compound, to study the resulting cellular and physiological consequences.

Table 1: Examples of Ceramide Synthase Inhibitors

| Inhibitor | Target(s) | Notes |

|---|---|---|

| Fumonisin B1 | General CerS inhibitor | Potent and competitive inhibitor of all human CerS isoforms. biorxiv.orgnih.gov |

| FTY720 (Fingolimod) | Non-selective CerS inhibitor | Also an immunomodulating drug. biorxiv.orgnih.gov |

| ST1060 | Preferentially CerS2 | An analog of FTY720. nih.govresearchgate.net |

| ST1058 / ST1074 | Preferentially CerS2 and CerS4 | Analogs of FTY720. nih.govresearchgate.net |

Manipulation of Dihydroceramide (B1258172) Desaturase Activity

Dihydroceramide desaturase (DES1) is a key enzyme that catalyzes the final step in the de novo synthesis of ceramides, introducing a double bond into dihydroceramides to form ceramides. nih.govmedchemexpress.com Inhibition of DES1 leads to an accumulation of dihydroceramides, including the precursor to this compound. nih.govnih.gov

Several compounds have been identified as inhibitors of DES1:

Fenretinide (4-HPR): A synthetic retinoid that has been shown to inhibit DES1 and induce the accumulation of dihydroceramides. nih.govnih.govnih.govresearchgate.net

GT11 and XM462: Reference inhibitors of DES1. nih.gov

PR280: A cyclopropenone ceramide analog identified as a potent DES1 inhibitor. medchemexpress.comnih.gov

Other Compounds: Resveratrol, celecoxib, curcumin, and Δ9-tetrahydrocannabinol (THC) have also been reported as DES1 inhibitors, though their utility can be limited by weaker activity or effects on other targets. nih.gov

Furthermore, dihydroceramide desaturase activity can be modulated by cellular conditions such as oxidative stress. Treatment of cells with agents like H₂O₂ can lead to a potent inhibition of desaturase activity and a subsequent accumulation of dihydroceramides. nih.govnih.gov

Enzymatic Approaches to Modulate Ceramide Catabolism

The levels of this compound are also controlled by its degradation. Ceramide catabolism primarily occurs through the action of ceramidases, which hydrolyze ceramides into sphingosine (B13886) and a free fatty acid. creative-proteomics.commdpi.com There are different types of ceramidases (acid, neutral, and alkaline) with varying substrate specificities and subcellular localizations. mdpi.comnih.gov

Inhibiting ceramidases can lead to an accumulation of ceramides. For example, the use of ceramidase inhibitors can sensitize cells to ceramide-induced cell death. nih.gov Specific inhibitors for different ceramidase isoforms are being developed and utilized in research. mdpi.com For instance, the acid ceramidase inhibitor ARN14988 has been used in melanoma cell lines to increase ceramide levels. mdpi.com

Another catabolic route involves the conversion of ceramide to sphingomyelin (B164518) by sphingomyelin synthase (SMS). mdpi.com Thus, modulating the activity of these catabolic enzymes provides another avenue for manipulating the cellular concentration of this compound.

Utilization of In Vitro and In Vivo Model Systems

To investigate the biological significance of this compound, researchers rely on a variety of model systems, ranging from cultured cells to whole organisms. These models allow for controlled experiments to dissect the molecular mechanisms and physiological roles of this specific lipid.

Cell Culture Models for Mechanistic Studies

Cell culture systems are indispensable tools for conducting detailed mechanistic studies on the function of this compound. mdpi.comnih.gov They offer a controlled environment where the metabolism of this lipid can be precisely manipulated and the downstream effects observed.

A wide variety of cell lines are used in ceramide research, depending on the biological question being addressed. These include:

Cancer Cell Lines: Such as MCF-7 (breast cancer), MDA-MB-231 (breast cancer), HCT-116 (colon cancer), HeLa (cervical cancer), A549 (lung cancer), PC9 (lung cancer), C6 (glioma), HT-29 (colon cancer), and OV2008 (ovarian cancer), are frequently used to study the role of ceramides in processes like cell proliferation and apoptosis. nih.govgavinpublishers.comspandidos-publications.comdergipark.org.tr

Kidney Cell Lines: HEK293 (human embryonic kidney) cells are a common model for studying various aspects of ceramide metabolism and signaling. nih.govnih.govnus.edu.sg

Immune Cell Lines: Jurkat cells (T lymphocytes) are used to investigate the role of ceramides in immune cell signaling and apoptosis. nih.gov

Neuronal and Glial Cell Lines: Given the importance of sphingolipids in the nervous system, cell culture models of neurons, microglia, and astrocytes are used to explore the roles of specific ceramides in neuroinflammation and neurodegeneration.

In these cell culture models, researchers can introduce exogenous ceramides, use the pharmacological inhibitors and genetic tools described above, and then analyze a wide range of cellular responses, including changes in gene expression, protein activity, cell viability, and morphology. nih.govspandidos-publications.comfrontiersin.org For example, studies have examined the effects of ceramide treatment on cell viability in A549 and PC9 lung cancer cell lines. spandidos-publications.com Similarly, the antiproliferative effects of ceramide have been tested on C6, HT-29, and OV2008 cancer cell lines. dergipark.org.tr

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| C17 ceramide |

| C25 ceramide |

| C22 ceramide |

| C24 ceramide |

| Dihydroceramide |

| Sphingosine |

| Sphingomyelin |

| Fumonisin B1 |

| FTY720 (Fingolimod) |

| ST1060 |

| ST1058 |

| ST1074 |

| P053 |

| Fenretinide (4-HPR) |

| GT11 |

| XM462 |

| PR280 |

| Resveratrol |

| Celecoxib |

| Curcumin |

| Δ9-tetrahydrocannabinol (THC) |

| Hydrogen peroxide (H₂O₂) |

| ARN14988 |

| Acyl-CoA |

| Palmitoyl-CoA |

| Serine |

| 3-ketosphinganine |

| Sphinganine |

| Glucosylceramide |

| Phosphoinositol |

| Phytoceramide |

| Phosphatidylinositol |

| Sphingosine-1-phosphate |

| C2-ceramide |

| Verapamil |

| N-oleoylethanolamine |

| C6-ceramide |

| 5-Fluoro Uracil |

| LCL204 |

| Gemcitabine |

| AL6 |

| Desipramine |

| Menadione |

| tert-butylhydroperoxide |

| C2-ceramide |

| C18 ceramide |

| C16 ceramide |

| C26 ceramide |

| C34 ceramide |

| C20 ceramide |

| C14 ceramide |

| Doxorubicin |

| Vorinostat |

| N-(4-hydroxyphenyl)retinamide |

| N-(4-hydroxyphenyl)palmitamide |

| N-(4-hydroxyphenyl)acetamide |

| N-(4-hydroxyphenyl)arachidonamide |

| Calcein acetomethoxy (AM) |

| Fluorescein diacetate (FDA) |

| Acridine orange (AO) |

| Propidium iodide (PI) |

| Ethidium homodimer-1 (EthD-1) |

| Annexin V-FITC |

| DAPI |

| Trypan blue |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) |

| Notoginsenoside R1 |

| 4-((5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)amino)phenol |

| C8-cyclopropenylceramide |

| N-acetylcysteine |

| Monoganglioside |

| N,N-dimethylsphingosine |

| N,N-dicyclohexyl-5-(furan-3-yl)isoxazole-3-carboxamide |

| 2-acetyl-5-tetrahydroxybutyl imidazole |

| 1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP) |

| (2-(4-Benzoylphenoxy)-N-[1-(phenylmethyl)-4-piperidinyl]-acetamide) |

| ADP355 |

Genetically Engineered Animal Models for Systemic Impact

The in vivo investigation of the systemic effects of this compound and other very-long-chain ceramides (VLC-Cers) has been significantly advanced through the development of genetically engineered animal models. These models, primarily involving the targeted disruption of genes encoding for ceramide synthases (CerS), have been instrumental in elucidating the physiological roles of specific ceramide species in various organs and systems.

A pivotal model in this research area is the Ceramide Synthase 2 (CerS2) knockout mouse. CerS2 is the primary enzyme responsible for the synthesis of VLC-Cers, exhibiting high selectivity for very-long-chain fatty acyl-CoAs with chain lengths from C22 to C27. uniprot.org Consequently, the ablation of the Cers2 gene provides a direct in vivo system to study the consequences of depleted VLC-Cer levels, including this compound.

Studies on Cers2-deficient mice have revealed a complex and severe phenotype, underscoring the critical roles of VLC-Cers in maintaining systemic homeostasis. These mice exhibit a marked reduction in ceramide species with acyl chains of C22 and longer in major organs such as the liver, kidney, and brain. nih.gov This depletion leads to a cascade of pathological changes, demonstrating the non-redundant functions of these lipid species.

Key Phenotypic Characteristics of CerS2 Knockout Mice:

| Feature | Description | Systemic Impact | Reference |

| Myelin Sheath Defects | Progressive loss of myelin stainability, vesiculation, and multifocal detachment of the inner myelin lamellae, particularly in the peripheral nervous system. | Neurological deficits, impaired motor neuron function. | uniprot.orgnih.gov |

| Cerebellar Degeneration | Significant degeneration of the medullary tree and internal granular layer of the cerebellum, with the formation of microcysts. | Impaired motor coordination and balance. | nih.gov |

| Hepatocarcinomas | Development of liver cancer with local destruction of tissue architecture. | Liver dysfunction, increased mortality. | nih.gov |

| Renal Abnormalities | Discrete gaps in the renal parenchyma. | Potential kidney dysfunction. | nih.gov |

| Altered Membrane Properties | Increased membrane fluidity and morphological changes in cellular membranes. | Widespread effects on cellular processes, including receptor function and protein localization. | uniprot.org |

| Metabolic Dysregulation | In heterozygous knockout mice challenged with a high-fat diet, increased liver weight, triglycerides, and insulin (B600854) resistance were observed. | Predisposition to metabolic diseases like non-alcoholic fatty liver disease (NAFLD). | frontiersin.org |

| Immune System Alterations | Reduced levels of invariant Natural Killer T (iNKT) cells due to impaired maturation in the thymus. | Altered immune surveillance and response. | frontiersin.org |

The systemic impact observed in Cers2 knockout mice highlights the indispensable role of VLC-Cers, including this compound, in maintaining the structural integrity and function of various tissues. The neurological defects, for instance, are linked to the crucial role of these ceramides in the composition of myelin, which is essential for proper nerve impulse conduction. uniprot.org The development of hepatocarcinomas suggests a role for VLC-Cers in tumor suppression and the regulation of cell division. nih.govnih.gov

Furthermore, research on heterozygous Cers2 knockout mice has provided insights into the dose-dependent effects of VLC-Cers. These animals, while having a more modest phenotype than their homozygous counterparts on a standard diet, exhibit significant metabolic pathologies when subjected to a high-fat diet, including signs of liver damage and insulin resistance. frontiersin.org This suggests that even a partial reduction in VLC-Cer levels can predispose an individual to metabolic diseases.

Interestingly, the loss of VLC-Cers in these models often leads to a compensatory increase in long-chain ceramides (e.g., C16-ceramides), which are synthesized by other ceramide synthases like CerS5 and CerS6. frontiersin.org This shift in the ceramide profile can itself contribute to cellular dysfunction, as an overabundance of certain long-chain ceramides has been linked to lipotoxicity and impaired insulin signaling. frontiersin.org

While direct quantification of this compound in Cers2 knockout mice is not always explicitly reported in initial studies, the known substrate specificity of CerS2 and the profound reduction of C22-C24 ceramides strongly imply a significant depletion of this compound as well. These genetically engineered models, therefore, serve as invaluable tools to dissect the systemic consequences of altered this compound levels and to explore potential therapeutic strategies for diseases associated with its dysregulation.

Synthetic Chemistry Approaches for this compound and Analogs as Research Tools

The availability of pure, well-characterized this compound and its analogs is crucial for a wide range of research applications, from biophysical studies of lipid membranes to the development of analytical standards and the investigation of its biological functions in cell-based assays. Since the isolation of specific ceramide species from natural sources in high purity is challenging, chemical synthesis provides an indispensable route to obtain these molecules.

Several synthetic strategies have been developed for the preparation of ceramides, which can be adapted for the synthesis of this compound. These methods generally involve the formation of an amide bond between a sphingoid base (such as sphingosine or sphinganine) and a fatty acid, in this case, pentacosanoic acid.

Overview of Synthetic Approaches for Ceramides:

| Synthetic Approach | Key Features | Applicability to this compound | Reference |

| Direct Coupling with Carbodiimides | A convenient one-step method involving the direct coupling of a long-chain base and a fatty acid in the presence of a mixed carbodiimide (B86325) reagent. | Highly applicable for synthesizing this compound from sphingosine/sphinganine and pentacosanoic acid. | |

| Enzymatic Synthesis | Utilizes lipases for the selective acylation of the amino group of a sphingoid base. This method offers high selectivity and mild reaction conditions. | Feasible for the production of this compound, particularly for achieving high stereoselectivity. | dtu.dk |

| Multi-step Synthesis from Chiral Precursors | Involves the synthesis of the sphingoid base from chiral starting materials like serine, followed by acylation. This approach allows for the synthesis of optically pure ceramides. | A more complex but precise method to obtain enantiomerically pure this compound. | dtu.dk |

| Synthesis of Very-Long-Chain Fatty Acids | The synthesis of the pentacosanoic acid itself can be a key step, often achieved through the coupling of smaller alkyl units. | Essential for obtaining the fatty acid component required for the final ceramide synthesis. The synthesis of the closely related hexacosanoic acid (C26:0) has been reported. |

A common and practical method for ceramide synthesis is the direct coupling of a sphingoid base with a fatty acid using a carbodiimide as a coupling agent. This approach has been successfully used to prepare a variety of ceramides with different fatty acid chain lengths. The synthesis of this compound via this route would involve the reaction of a protected sphingoid base with pentacosanoic acid in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and an activator such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt), followed by deprotection.

Enzymatic synthesis offers an alternative, greener approach to ceramide production. Lipases can catalyze the selective N-acylation of sphingoid bases, often with high efficiency and under mild conditions, which helps to avoid side reactions and preserve sensitive functional groups. dtu.dk This method is particularly valuable for producing optically pure ceramides.

The synthesis of this compound and its analogs is not only important for basic research but also for analytical purposes. For instance, isotopically labeled versions of this compound can be synthesized and used as internal standards in mass spectrometry-based lipidomics studies to ensure accurate quantification in biological samples. The use of C25 ceramide as an internal standard in validated analytical methods for ceramide quantification highlights its availability through chemical synthesis. nih.gov

Vii. Future Directions and Emerging Research Avenues for N Pentacosanoyl Ceramide

Elucidating the Specificity and Unique Mechanisms of Very Long Chain Ceramides (B1148491)

While much is known about the general functions of ceramides in cellular processes like apoptosis and ER stress, the specific roles dictated by acyl chain length are still being unraveled. nih.gov Future research will increasingly focus on the distinct functions of very long-chain ceramides (VLC-Cers), including N-(pentacosanoyl)-ceramide (Cer(d18:1/25:0)). These lipids, defined as having acyl chains of C20 or longer, are known to have different biophysical properties and engage in unique protein interactions compared to their long-chain counterparts. researchgate.netavantiresearch.com

Key research questions that are beginning to be addressed include:

How does the extended acyl chain of this compound influence its incorporation into and stabilization of specific membrane domains?

What are the specific protein partners that preferentially bind to this compound, and how does this binding regulate downstream signaling pathways?

Are there unique enzymatic pathways or transport mechanisms dedicated to the metabolism and trafficking of this compound and other VLC-Cers?

Studies have already shown that ceramides with different acyl chain lengths can have opposing effects on cellular processes. For example, in the context of cardiovascular disease, higher plasma levels of shorter sphingolipids (C16 acyl chain) have been associated with an increased risk of heart failure, whereas higher levels of longer sphingolipids (C20-C24 acyl chains) were linked to a decreased risk. nih.gov Understanding the molecular basis for these differences is a critical area for future investigation.

Development of Advanced Probes and High-Resolution Imaging Techniques for Intracellular Localization

A significant challenge in ceramide research has been the visualization and tracking of specific ceramide species within living cells. The development of advanced probes and high-resolution imaging techniques is a crucial next step. While fluorescently labeled ceramide analogs have been created, their ability to perfectly mimic the behavior of their natural counterparts is a key consideration. rsc.orgacs.org

Recent advancements include the creation of genetically encoded fluorescent probes based on ceramide-binding domains, such as the CA3 domain of kinase suppressor of ras 1 (KSR1). nih.govmdpi.com These probes can be used to analyze sphingolipid dynamics in living cells. nih.govmdpi.com However, challenges remain in developing probes with specificity for particular acyl chain lengths.

Future efforts will likely focus on:

Designing novel fluorescent probes with enhanced specificity for this compound, possibly by exploiting unique structural features or binding pockets of interacting proteins.

Utilizing ultra-high-resolution imaging mass spectrometry to visualize the distribution of specific sphingomyelin (B164518) molecular species in tissue sections, which can provide insights into the localization of their ceramide precursors. hokudai.ac.jp

Employing advanced microscopy techniques , such as stimulated emission depletion (STED) microscopy and photoactivated localization microscopy (PALM), to achieve nanoscale resolution of ceramide distribution within subcellular compartments and membrane microdomains.

These technologies will be instrumental in pinpointing the precise intracellular locations where this compound exerts its functions.

Integration of Systems Biology and Multi-Omics Data in Ceramide Research

The complexity of lipid metabolism and its interplay with other cellular processes necessitates a systems-level approach. Integrating data from lipidomics, genomics, transcriptomics, and proteomics (multi-omics) is becoming increasingly vital for a comprehensive understanding of ceramide biology. mdpi.combohrium.comnih.gov This approach allows researchers to move beyond studying single molecules in isolation and instead analyze the intricate networks that govern cellular function. mdpi.com

Future research leveraging multi-omics will likely involve:

Lipidome-wide association studies (LWAS) to identify correlations between levels of this compound and other lipid species, providing insights into metabolic pathways and regulatory networks.

Integrated analysis of genomic and lipidomic data to uncover genetic variants that influence this compound levels and their association with disease susceptibility. nih.govbohrium.com

Computational modeling of ceramide metabolism to predict how perturbations in the system, such as enzyme inhibition or nutrient excess, affect the flux through different ceramide synthesis and degradation pathways. nih.govmedrxiv.orgresearchgate.net

By combining these powerful approaches, researchers can build more accurate models of how this compound and other lipids contribute to cellular homeostasis and disease. suny.edu

Investigating this compound in the Pathophysiology of Specific Lipid-Related Disorders (Mechanistic Focus)

This compound has been implicated in a number of lipid-related disorders, and a key area of future research is to elucidate the precise molecular mechanisms underlying these associations. hmdb.cafoodb.ca

X-linked Adrenoleukodystrophy (X-ALD): This rare genetic disorder is characterized by the accumulation of very long-chain fatty acids (VLCFAs), including those found in ceramides. nih.govtokushima-u.ac.jpminoryx.comfortunejournals.com While the accumulation of VLCFAs is a known hallmark of the disease, the specific contribution of VLC-Cers like this compound to the neurodegenerative pathology is an active area of investigation. nih.govtokushima-u.ac.jpmdpi.com Future studies will likely focus on how the buildup of these ceramides disrupts neuronal membrane function, induces inflammatory responses, and contributes to demyelination. tokushima-u.ac.jp

Metabolic Syndrome and Obesity: Alterations in ceramide levels are strongly linked to metabolic syndrome, insulin (B600854) resistance, and obesity. nih.govnih.gov While much of the focus has been on long-chain ceramides like C16:0 and C18:0, the role of VLC-Cers is less understood. Research has shown that exercise can reduce plasma levels of certain ceramides, correlating with improved insulin sensitivity. nih.gov Future investigations will need to determine if this compound levels are also modulated by lifestyle interventions and how this particular ceramide species contributes to the metabolic dysregulation seen in obesity and type 2 diabetes.

Table: Research Focus on this compound in Disease

| Disorder | Current Understanding | Future Mechanistic Questions |

|---|---|---|

| X-linked Adrenoleukodystrophy (X-ALD) | Accumulation of very long-chain fatty acids (VLCFAs) and VLC-Ceramides. nih.govtokushima-u.ac.jp | How does this compound contribute to demyelination and neuroinflammation? |